Cas no 713-45-1 (1-[4-(trifluoromethyl)phenyl]propan-2-one)

1-[4-(trifluoromethyl)phenyl]propan-2-one structure
713-45-1 structure
Nome del prodotto:1-[4-(trifluoromethyl)phenyl]propan-2-one
Numero CAS:713-45-1
MF:C10H9F3O
MW:202.173073530197
MDL:MFCD00045104
CID:837811
PubChem ID:12361092

1-[4-(trifluoromethyl)phenyl]propan-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(4-(Trifluoromethyl)phenyl)propan-2-one
    • 1-[4-(trifluoromethyl)phenyl]propan-2-one
    • 1-(4-(trifluromethyl)phenyl)propan-2-one
    • 1-[(4-trifluoromethyl)phenyl]-2-propanone
    • 4-trifluoromethylphenylacetone
    • ANW-60934
    • CL9159
    • CTK8B8634
    • p-Trifluoromethylphenylacetone
    • SureCN265118
    • 1-[4-(Trifluoromethyl)phenyl]acetone
    • BCP27077
    • 1076AC
    • NE46077
    • ST24021078
    • 2-Propanone, 1-[4-(trifluoromethyl)phenyl]-
    • Z1357902401
    • Methyl 3-trifluoromethylbenzyl ketone
    • DS-17314
    • AKOS011394854
    • SY116630
    • 713-45-1
    • 2-Propanone, (alpha,alpha,alpha-trifluoro-p-tolyl)-
    • 7H76NK2U26
    • MFCD00045104
    • A15522
    • Z959307852
    • UIPDPUXNQIWJLF-UHFFFAOYSA-N
    • 2-Propanone, 1-(alpha,alpha,alpha-trifluoro-p-tolyl)-
    • A866457
    • DTXSID80494044
    • EN300-101861
    • SCHEMBL265118
    • CS-0042568
    • FT-0688498
    • Methyl 4-(trifluoromethyl)benzyl ketone
    • 1-[4-(Trifluoromethyl)phenyl]-2-propanone
    • DB-215564
    • 4-(trifluoromethyl)phenylacetone
    • MDL: MFCD00045104
    • Inchi: 1S/C10H9F3O/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13/h2-5H,6H2,1H3
    • Chiave InChI: UIPDPUXNQIWJLF-UHFFFAOYSA-N
    • Sorrisi: FC(C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C(C([H])([H])[H])=O)(F)F

Proprietà calcolate

  • Massa esatta: 202.06057
  • Massa monoisotopica: 202.06054939g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 202
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 17.1

Proprietà sperimentali

  • Punto di ebollizione: 215°C at 760 mmHg
  • PSA: 17.07

1-[4-(trifluoromethyl)phenyl]propan-2-one Informazioni sulla sicurezza

  • Dichiarazione di pericolo: H302-H315-H319-H335
  • Condizioni di conservazione:Sealed in dry,Room Temperature

1-[4-(trifluoromethyl)phenyl]propan-2-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
ChemScence
CS-0042568-100mg
1-(4-(Trifluoromethyl)phenyl)propan-2-one
713-45-1 99.91%
100mg
$50.0 2022-04-26
abcr
AB439305-250 mg
1-(4-(Trifluoromethyl)phenyl)propan-2-one, 95%; .
713-45-1 95%
250mg
€111.70 2023-04-22
ChemScence
CS-0042568-5g
1-(4-(Trifluoromethyl)phenyl)propan-2-one
713-45-1 99.91%
5g
$255.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T49920-1g
1-(4-(Trifluoromethyl)phenyl)propan-2-one
713-45-1 97%
1g
¥250.0 2024-07-18
Enamine
EN300-101861-2.5g
1-[4-(trifluoromethyl)phenyl]propan-2-one
713-45-1 95.0%
2.5g
$136.0 2025-03-21
eNovation Chemicals LLC
Y1002497-25g
1-(4-(trifluoromethyl)phenyl)propan-2-one
713-45-1 95%
25g
$1000 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1113208-1g
1-(4-(Trifluoromethyl)phenyl)propan-2-one
713-45-1 98%
1g
¥310.00 2024-05-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T49920-250mg
1-(4-(Trifluoromethyl)phenyl)propan-2-one
713-45-1 97%
250mg
¥100.0 2024-07-18
Enamine
EN300-101861-0.5g
1-[4-(trifluoromethyl)phenyl]propan-2-one
713-45-1 95.0%
0.5g
$61.0 2025-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T49920-5g
1-(4-(Trifluoromethyl)phenyl)propan-2-one
713-45-1 97%
5g
¥981.0 2024-07-18
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:713-45-1)1-[4-(trifluoromethyl)phenyl]propan-2-one
A866457
Purezza:99%
Quantità:5g
Prezzo ($):228.0